molecular formula C4Cl3FN2 B1367479 2,4,6-Trichloro-5-fluoropyrimidine CAS No. 6693-08-9

2,4,6-Trichloro-5-fluoropyrimidine

Cat. No. B1367479
CAS RN: 6693-08-9
M. Wt: 201.41 g/mol
InChI Key: XXBZSPPWTVRISV-UHFFFAOYSA-N
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Patent
US05145961

Procedure details

0.5 mol of fluorine in the form of a 30% by volume mixture with helium was introduced into a suspension of 36.7 g (0.2 mol) of 2,4,6-trichloropyrimidine, 21 g of sodium fluoride (0.5 mol) and 250 ml of trichlorofluoromethane, at a temperature of -78° C. The rate of introduction was 0.15 mol of fluorine per hour. After the introduction, the reaction mixture was filtered and 19.3 g of pure 5-fluoro-2,4,6-trichloropyrimidine were obtained from the filtrate by distillation over iron filings. This corresponds to a yield of 48% of theory. The boiling point of the isolated product was 80°-87° C. at 10 mbar. The reaction mixture also contained more highly fluorinated pyrimidine derivatives.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1]F.[Cl:3][C:4]1[N:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[N:5]=1.[F-].[Na+]>ClC(Cl)(Cl)F>[F:1][C:7]1[C:6]([Cl:11])=[N:5][C:4]([Cl:3])=[N:9][C:8]=1[Cl:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
FF
Name
Quantity
36.7 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
21 g
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
ClC(F)(Cl)Cl
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the introduction, the reaction mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC(=NC1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.